2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol
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Overview
Description
2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol is an organic compound with the molecular formula C({19})H({25})NO(_{4}) and a molecular weight of 331.41 g/mol . This compound is characterized by the presence of both phenol and amine functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-diethoxyaniline and 6-ethoxyphenol.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions. A common approach involves the use of formaldehyde as a linking agent to form the methylene bridge between the two aromatic rings.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in 2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO({3})).
Reducing Agents: Sodium borohydride (NaBH({2})) with a palladium catalyst.
Substitution Reagents: Halogens (Cl({2})), nitrating agents (HNO(_{3})).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol: Similar structure but with methyl groups instead of ethoxy groups.
2-{[(2,5-Diethoxyphenyl)amino]methyl}-4-ethoxyphenol: Similar structure but with different positioning of the ethoxy groups.
Uniqueness
2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy groups and the methylene bridge provides distinct properties compared to its analogs.
Properties
IUPAC Name |
2-[(2,5-diethoxyanilino)methyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-4-22-15-10-11-17(23-5-2)16(12-15)20-13-14-8-7-9-18(19(14)21)24-6-3/h7-12,20-21H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATOABXUBXRFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NCC2=C(C(=CC=C2)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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